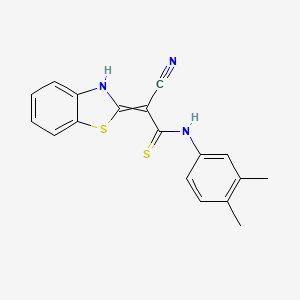

2-Benzothiazol-2-yl-3-(3,4-dimethyl-phenylamino)-3-mercapto-acrylonitrile

Description

2-Benzothiazol-2-yl-3-(3,4-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a benzothiazole-containing acrylonitrile derivative characterized by a benzothiazolyl core, a 3,4-dimethylphenylamino substituent, and a mercapto (-SH) group. This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its structure combines electron-rich aromatic systems (benzothiazole and dimethylphenyl) with reactive functional groups (mercapto and acrylonitrile), making it a candidate for studying antioxidant, antimicrobial, and optoelectronic properties .

The compound is commercially available (Santa Cruz Biotechnology) and is synthesized via condensation reactions involving benzothiazole precursors and substituted phenylamines. Its IUPAC name and molecular formula are standardized, with PubChem CID and SMILES identifiers available for precise chemical referencing .

Properties

Molecular Formula |

C18H15N3S2 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3,4-dimethylphenyl)ethanethioamide |

InChI |

InChI=1S/C18H15N3S2/c1-11-7-8-13(9-12(11)2)20-17(22)14(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22) |

InChI Key |

WRHNWYULMJAYKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C |

Origin of Product |

United States |

Biological Activity

2-Benzothiazol-2-yl-3-(3,4-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

- Molecular Formula : C18H15N3S2

- Molecular Weight : 337.46 g/mol

- Structure : The compound consists of a benzothiazole ring, a mercapto group, and an acrylonitrile moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Candida albicans | 4.0 |

The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenografts of human breast cancer cells demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight daily for three weeks.

Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like cisplatin. The combination therapy led to enhanced cytotoxicity in cancer cells, suggesting a potential for improved treatment regimens in clinical settings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-benzothiazol-2-yl-3-(3,4-dimethyl-phenylamino)-3-mercapto-acrylonitrile exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that the compound could be developed as a potential anticancer agent through further modification and testing .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various pathogens. The presence of the mercapto group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy against bacterial strains . This property could be explored for developing new antibiotics or antifungal agents.

Dyes and Pigments

Due to its unique chromophoric properties, this compound can be utilized in the production of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymers. Research into its use in creating thermosetting resins or elastomers is ongoing .

Pharmacodynamics Research

Studies investigating the pharmacodynamics of this compound have revealed its interaction with various biological targets. For instance, it may act as an inhibitor of specific enzymes involved in tumor growth or microbial resistance mechanisms . Understanding these interactions is crucial for developing targeted therapies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the compound's effects on cancer cell lines | Induced apoptosis in several tested lines; potential for drug development |

| Antimicrobial Efficacy Study | Assessed effectiveness against bacterial strains | Demonstrated significant inhibition; potential for antibiotic development |

| Polymer Application Research | Explored use as a polymer additive | Improved mechanical properties noted; ongoing research into commercial applications |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of benzothiazolyl acrylonitrile derivatives with variations in substituents on the phenyl ring and adjacent functional groups. Key analogs include:

Key Observations :

Comparison of Methods :

Physicochemical Properties

- Solubility : The 3,4-dimethylphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to polar analogs like the 4-chloro derivative.

- Stability : Mercapto groups are prone to oxidation, necessitating stabilization strategies (e.g., storage under inert atmospheres) .

Preparation Methods

Condensation of Benzothiazolyl-Acetonitrile with Mercapto-Acrylonitrile Derivatives

One well-documented method involves the reaction of benzothiazolyl-acetonitrile derivatives with mercapto-phenylamino-acrylonitrile compounds under basic conditions:

- Reagents and Conditions: Compound 2 (benzothiazolyl-acetonitrile derivative) is refluxed with 3-mercapto-3-(3,4-dimethyl-phenylamino)-acrylonitrile derivatives in ethanol using sodium ethoxide as a base catalyst.

- Mechanism: The thiol group performs a nucleophilic attack leading to a sulfide intermediate, which undergoes intramolecular cyclization via nucleophilic addition of the methylene group to the activated nitrile, forming the final acrylonitrile product.

- Yield and Purification: The reaction mixture is cooled, neutralized with dilute acid, and the product is isolated by filtration and recrystallization from ethanol.

- Characterization: The product is confirmed by IR, NMR, and mass spectrometry, showing characteristic signals for C≡N, NH, and aromatic protons consistent with the expected structure.

Use of Sodium Ethoxide in Ethanol

Sodium ethoxide serves as a strong base to deprotonate the mercapto group and activate the acrylonitrile for nucleophilic attack. The reaction is typically carried out under reflux for 4–6 hours, ensuring complete conversion.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Benzothiazolyl-acetonitrile (2 mmol), 3-mercapto-3-(3,4-dimethyl-phenylamino)-acrylonitrile (2 mmol), sodium ethoxide (0.09 g) in ethanol (20 mL) | Mix and reflux for 6 hours to promote nucleophilic substitution and cyclization |

| 2 | Cooling and neutralization with dilute HCl | Precipitation of product |

| 3 | Filtration and recrystallization from ethanol | Purification of this compound |

| 4 | Characterization by IR, NMR, MS | Confirm molecular structure and purity |

Analytical Data Supporting Synthesis

| Technique | Observed Data | Interpretation |

|---|---|---|

| IR Spectroscopy | Absorption bands at ~2225 cm⁻¹ (C≡N), 3200–3400 cm⁻¹ (NH, SH) | Presence of nitrile and amino/mercapto groups |

| ¹H NMR | Aromatic protons at 7.0–8.0 ppm; methyl groups at ~2.0 ppm; NH signals at ~9–10 ppm | Consistent with 3,4-dimethylphenylamino substitution and benzothiazole ring |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight | Confirms molecular formula and integrity |

Alternative Synthetic Routes and Modifications

- Cyclocondensation with Other Substituted Acrylonitriles: Variations of the mercapto-amino acrylonitrile derivatives allow synthesis of analogues with different substituents on the phenyl ring, potentially modifying biological activity.

- Use of Other Bases and Solvents: While sodium ethoxide in ethanol is common, other bases like potassium carbonate in DMF have been used for related thiophene derivatives, which may be adapted for this compound.

- Stepwise Synthesis via Hydrazonoyl Chlorides: Advanced methods involving hydrazonoyl chlorides and nitrilimines have been reported for related benzothiazole compounds, offering routes to bicyclic and spiro derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Base/Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution of benzothiazolyl-acetonitrile with 3-mercapto-3-(3,4-dimethyl-phenylamino)-acrylonitrile | Benzothiazolyl-acetonitrile, mercapto-amino acrylonitrile | Sodium ethoxide | Ethanol | Reflux 6 h | Moderate to high (60–80%) | Standard method, well-characterized |

| Cyclocondensation with substituted mercapto-acrylonitriles | Benzothiazolyl-acetonitrile derivatives | Sodium ethoxide | Ethanol | Reflux 4–6 h | Variable | Allows structural analogues |

| Alternative base-promoted substitution | Benzothiazolyl derivatives | K2CO3 or triethylamine | DMF or benzene | Heating/reflux | Moderate | Used in related heterocyclic synthesis |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-benzothiazol-2-yl acrylonitrile derivatives, and how can it be adapted for the target compound?

- Methodological Answer : The compound can be synthesized via a base-catalyzed Knoevenagel condensation. A general procedure involves reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with substituted aromatic aldehydes (e.g., 3,4-dimethylbenzaldehyde) in ethanol under reflux, using piperidine as a catalyst . Key steps include:

- Reflux conditions : 2–3 hours in ethanol.

- Purification : Recrystallization from ethanol or silica gel chromatography with hexane/ethyl acetate gradients.

- Characterization : Use ¹H NMR (δ 2.48–8.15 ppm for aromatic protons), IR (CN stretch at ~2230 cm⁻¹), and elemental analysis (e.g., C, H, N percentages) to confirm structure .

Q. How are structural and purity discrepancies resolved during characterization?

- Methodological Answer : Discrepancies in melting points or spectral data (e.g., NMR shifts) often arise from substituent effects or impurities. For example:

- Substituent impact : Electron-donating groups (e.g., –CH₃) lower melting points compared to electron-withdrawing groups (e.g., –Cl) .

- Purity validation : Use TLC to monitor reaction progress and HPLC to assess final purity. Recrystallization or column chromatography minimizes byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the compound’s electron-rich benzothiazole and acrylonitrile moieties .

- Hirshfeld analysis : Evaluate intermolecular interactions (e.g., S···H or π-stacking) from X-ray crystallography data to explain stability or crystallization behavior .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. What experimental design strategies optimize synthesis yield or selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ethanol as a solvent balances polarity and reflux efficiency .

- Flow chemistry : Adapt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation methods) to enhance reproducibility and scalability, though modifications for thiol-containing systems may be needed .

Q. How do substituents on the phenyl ring influence physicochemical properties?

- Methodological Answer : Systematic SAR studies reveal:

- Electron-donating groups (e.g., –CH₃, –C₂H₅) : Increase solubility in polar solvents and lower melting points (e.g., 159–161°C for 4-methylphenyl vs. 235–237°C for 4-chlorophenyl derivatives) .

- Steric effects : Bulky substituents (e.g., –Br) may hinder crystallization, requiring alternative purification methods like gradient chromatography .

Q. How can contradictory spectral or analytical data be resolved?

- Methodological Answer :

- NMR ambiguity : Assign peaks using 2D techniques (e.g., COSY, HSQC) to distinguish overlapping aromatic signals.

- Mass spectrometry : High-resolution MS (HRMS) differentiates between isobaric species (e.g., M+1 vs. M+Na) .

- Elemental analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities; repeat purification or use alternative solvents .

Stability and Safety Considerations

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the mercapto (–SH) group .

- Safety : Use P95/P1 respirators for particulate protection and avoid skin contact due to potential thiol reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.